
Methyl 2-(4-acetyl-3-chlorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-acetyl-3-chlorophenyl)acetate is an organic compound with the molecular formula C11H11ClO3 and a molecular weight of 226.66 g/mol . This compound is characterized by the presence of an ester functional group, a chlorinated aromatic ring, and an acetyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-3-chlorophenyl)acetate typically involves the esterification of 4-acetyl-3-chlorophenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . The general reaction scheme is as follows:
4-acetyl-3-chlorophenylacetic acid+methanolacid catalystMethyl 2-(4-acetyl-3-chlorophenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
Methyl 2-(4-acetyl-3-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-acetyl-3-chlorobenzoic acid.
Reduction: Methyl 2-(4-hydroxy-3-chlorophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(4-acetyl-3-chlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a starting material for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of Methyl 2-(4-acetyl-3-chlorophenyl)acetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The chlorine atom on the aromatic ring can also participate in halogen bonding, enhancing the compound’s binding affinity to its target .
相似化合物的比较
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Similar structure but with the chlorine atom in a different position.
Methyl 2-(4-chlorophenyl)acetate: Lacks the acetyl group.
Methyl 2-(4-acetylphenyl)acetate: Lacks the chlorine atom.
Uniqueness
Methyl 2-(4-acetyl-3-chlorophenyl)acetate is unique due to the presence of both the acetyl and chlorine substituents on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C11H11ClO3 |
|---|---|
分子量 |
226.65 g/mol |
IUPAC 名称 |
methyl 2-(4-acetyl-3-chlorophenyl)acetate |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)9-4-3-8(5-10(9)12)6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChI 键 |
RJXDKFMQXYNYAX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)CC(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


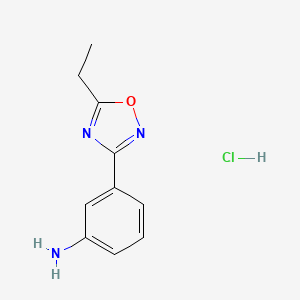
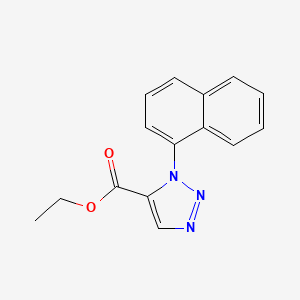
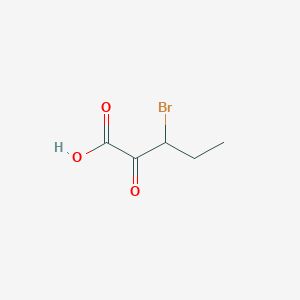
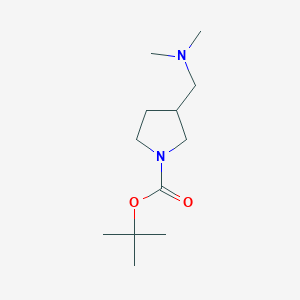
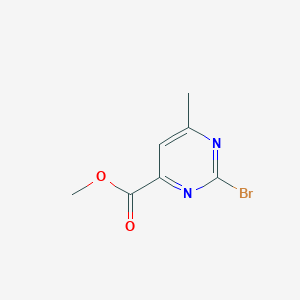
![1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)

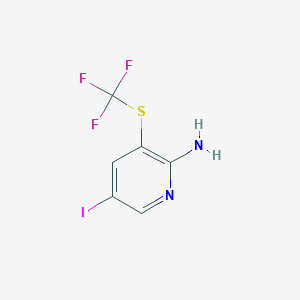
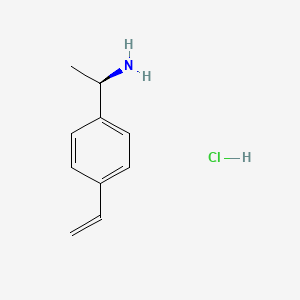
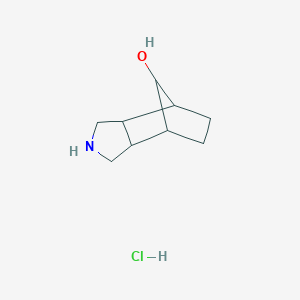
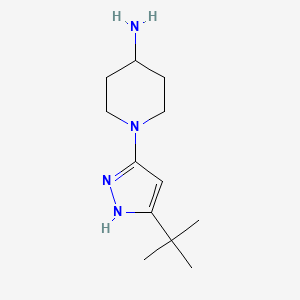
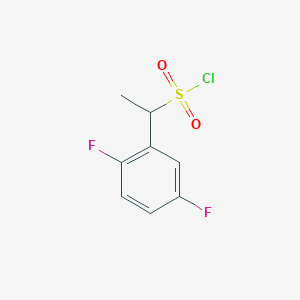
![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
